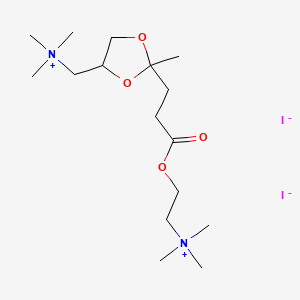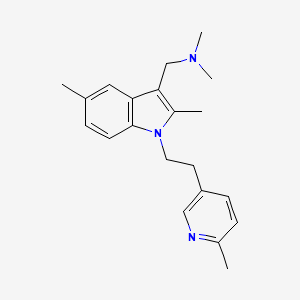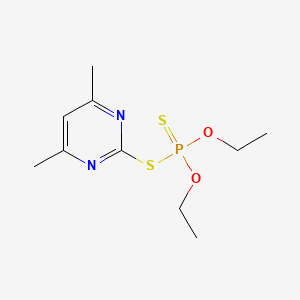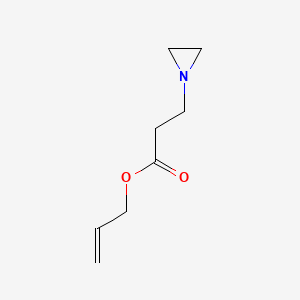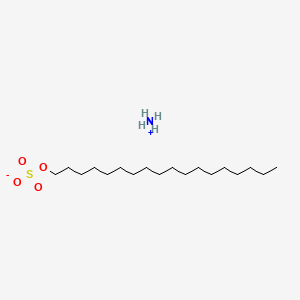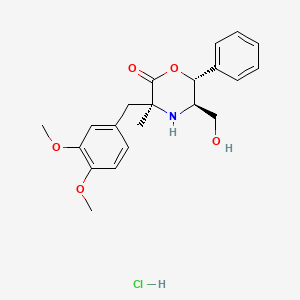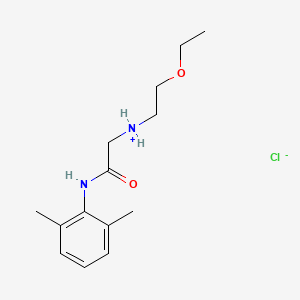
2',6'-Dimethyl-2-(2-ethoxyethylamino)-acetanilide hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2’,6’-Dimethyl-2-(2-ethoxyethylamino)-acetanilide hydrochloride is a synthetic organic compound with a complex structure It is characterized by the presence of multiple functional groups, including an ethoxyethylamino group and a dimethyl-substituted acetanilide core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2’,6’-Dimethyl-2-(2-ethoxyethylamino)-acetanilide hydrochloride typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Acetanilide Core: The initial step involves the acylation of aniline with acetic anhydride to form acetanilide.
Dimethylation: The acetanilide is then subjected to a Friedel-Crafts alkylation reaction using methyl chloride and aluminum chloride as a catalyst to introduce the dimethyl groups at the 2’ and 6’ positions.
Introduction of the Ethoxyethylamino Group: The final step involves the reaction of the dimethylated acetanilide with 2-chloroethyl ethyl ether in the presence of a base, such as sodium hydride, to form the ethoxyethylamino group.
Industrial Production Methods
Industrial production of 2’,6’-Dimethyl-2-(2-ethoxyethylamino)-acetanilide hydrochloride follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for reagent addition, and stringent control of reaction conditions to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
2’,6’-Dimethyl-2-(2-ethoxyethylamino)-acetanilide hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its corresponding amine or alcohol derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products
Oxidation: Carboxylic acids, ketones.
Reduction: Amines, alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
2’,6’-Dimethyl-2-(2-ethoxyethylamino)-acetanilide hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and metabolic pathways.
Medicine: Explored for its potential therapeutic properties, including analgesic and anti-inflammatory effects.
Industry: Utilized in the development of specialty chemicals and advanced materials.
Mécanisme D'action
The mechanism of action of 2’,6’-Dimethyl-2-(2-ethoxyethylamino)-acetanilide hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The ethoxyethylamino group can form hydrogen bonds and electrostatic interactions with active sites, while the dimethyl groups provide hydrophobic interactions, enhancing binding affinity and specificity. These interactions can modulate the activity of the target, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
2’,6’-Dimethylacetanilide: Lacks the ethoxyethylamino group, resulting in different chemical and biological properties.
2-Ethoxyethylaminoacetanilide: Lacks the dimethyl groups, affecting its hydrophobic interactions and binding affinity.
Uniqueness
2’,6’-Dimethyl-2-(2-ethoxyethylamino)-acetanilide hydrochloride is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity. The presence of both dimethyl and ethoxyethylamino groups allows for versatile interactions with various molecular targets, making it a valuable compound in research and industrial applications.
Propriétés
Numéro CAS |
102207-86-3 |
|---|---|
Formule moléculaire |
C14H23ClN2O2 |
Poids moléculaire |
286.80 g/mol |
Nom IUPAC |
[2-(2,6-dimethylanilino)-2-oxoethyl]-(2-ethoxyethyl)azanium;chloride |
InChI |
InChI=1S/C14H22N2O2.ClH/c1-4-18-9-8-15-10-13(17)16-14-11(2)6-5-7-12(14)3;/h5-7,15H,4,8-10H2,1-3H3,(H,16,17);1H |
Clé InChI |
HMZGDINOJBCUIV-UHFFFAOYSA-N |
SMILES canonique |
CCOCC[NH2+]CC(=O)NC1=C(C=CC=C1C)C.[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


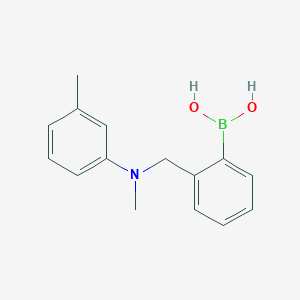
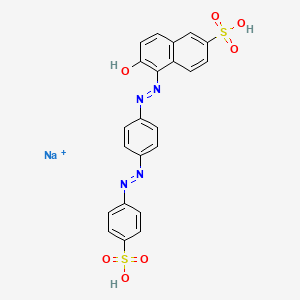


![5-[(2,5-Dioxo-1-phenylimidazolidin-4-yl)methylsulfanylmethylsulfanylmethyl]-3-phenylimidazolidine-2,4-dione](/img/structure/B13742119.png)
